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molecular formula C12H10N2O4 B3913333 N-(2-methyl-3-nitrophenyl)furan-2-carboxamide

N-(2-methyl-3-nitrophenyl)furan-2-carboxamide

Cat. No. B3913333
M. Wt: 246.22 g/mol
InChI Key: BCTFKKPXDJSIQZ-UHFFFAOYSA-N
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Patent
US06054587

Procedure details

A solution of 2-methyl-3-nitroaniline (1 mmol) in anhydrous diethyl ether was treated with 2-furoyl chloride (1.1 mmol) and pyridine (3.0 mmol) at 25° C. for 12 h. Extraction and chromatography afforded N-(2-furoyl)-2-methyl-3-nitroaniline as a white solid. TLC: Rf =0.41, 50% EtOAc-hexane.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[O:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:17](Cl)=[O:18].N1C=CC=CC=1>C(OCC)C>[O:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:17]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[C:8]([N+:9]([O-:11])=[O:10])[C:2]=1[CH3:1])=[O:18]

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
CC1=C(N)C=CC=C1[N+](=O)[O-]
Name
Quantity
1.1 mmol
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Name
Quantity
3 mmol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction and chromatography

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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